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Compound of Interest

Compound Name: 2-Bromo-6-fluorobenzamide

Cat. No.: B177151 Get Quote

2-Bromo-6-fluorobenzamide is a halogenated aromatic compound of significant interest to

researchers and synthetic chemists, particularly within the pharmaceutical and agrochemical

industries. Its strategic placement of three distinct functional groups—a bromine atom, a

fluorine atom, and a primary amide—on a benzene ring makes it a uniquely valuable and

versatile intermediate. The bromine atom serves as a highly effective handle for palladium-

catalyzed cross-coupling reactions, allowing for the facile introduction of carbon-carbon and

carbon-nitrogen bonds. The ortho-fluorine atom modulates the electronic properties of the

aromatic ring and can influence metabolic stability and binding interactions of derivative

molecules. Finally, the benzamide moiety provides a site for further chemical modification or

can act as a key pharmacophoric element. This guide provides a comprehensive overview of

the synthesis, spectroscopic characterization, reactivity, and safe handling of this important

chemical entity.

Physicochemical and Structural Data
A clear understanding of a compound's fundamental properties is the bedrock of its effective

application in synthesis. The key identifiers and properties of 2-Bromo-6-fluorobenzamide are

summarized below.
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Property Value Source

Molecular Formula C₇H₅BrFNO [1]

Molecular Weight 218.03 g/mol [1]

CAS Number 107485-63-2 [1][2]

Appearance White to off-white solid N/A

Purity Typically ≥98% [1]

Synthesis and Mechanistic Insights
The most direct and common route to 2-Bromo-6-fluorobenzamide involves the amidation of

its corresponding carboxylic acid, 2-bromo-6-fluorobenzoic acid. This precursor is accessible

through multi-step syntheses starting from materials like o-fluorobenzonitrile.[3][4][5] The

conversion of the carboxylic acid to the primary amide is a robust and high-yielding two-step

process that proceeds through an acyl chloride intermediate.

Causality in Experimental Design
The conversion of a carboxylic acid to a primary amide requires activation of the carboxyl

group. Formation of the acyl chloride using an agent like oxalyl chloride or thionyl chloride is a

classic and highly efficient activation strategy. The acyl chloride is significantly more

electrophilic than the parent carboxylic acid, rendering it highly susceptible to nucleophilic

attack by ammonia. The use of a slight excess of the aminating agent (e.g., ammonium

hydroxide) ensures the complete consumption of the acyl chloride and neutralizes the HCl

byproduct generated during the reaction. Dichloromethane (DCM) is an excellent solvent

choice due to its inertness under the reaction conditions and its ability to dissolve the starting

materials, while the product's potential insolubility can facilitate isolation by filtration.

Experimental Protocol: Synthesis from 2-Bromo-6-
fluorobenzoic Acid
Step 1: Formation of 2-Bromo-6-fluorobenzoyl chloride
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (under an

inert atmosphere, e.g., N₂), add 2-bromo-6-fluorobenzoic acid (1.0 eq).

Suspend the acid in anhydrous dichloromethane (DCM, approx. 5-10 mL per gram of acid).

Add oxalyl chloride (1.5 eq) dropwise at room temperature. A catalytic amount of N,N-

dimethylformamide (DMF, 1-2 drops) can be added to facilitate the reaction.

Stir the mixture at room temperature for 2-4 hours or until gas evolution (CO₂, CO, HCl)

ceases and the solution becomes clear.

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-

bromo-6-fluorobenzoyl chloride, which is often used directly in the next step without further

purification.

Step 2: Amidation to form 2-Bromo-6-fluorobenzamide

Dissolve the crude acyl chloride from Step 1 in anhydrous DCM.

Cool the solution to 0 °C in an ice bath.

Add concentrated ammonium hydroxide (NH₄OH, 2.5 eq) dropwise, ensuring the

temperature remains below 10 °C. A white precipitate should form immediately.

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

Filter the solid precipitate and wash thoroughly with cold water to remove ammonium salts.

Dry the resulting white solid under vacuum to yield 2-Bromo-6-fluorobenzamide.
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Step 1: Acyl Chloride Formation

Step 2: Amidation

2-Bromo-6-fluorobenzoic Acid

Oxalyl Chloride (COCl)₂
Catalytic DMF
DCM Solvent

2-Bromo-6-fluorobenzoyl Chloride
(Intermediate)

Conc. NH₄OH
DCM Solvent, 0 °C

Used directly

2-Bromo-6-fluorobenzamide
(Final Product)

Click to download full resolution via product page

Synthetic workflow for 2-Bromo-6-fluorobenzamide.

Spectroscopic Characterization Profile
Full characterization by spectroscopic methods is essential for verifying the structure and purity

of the synthesized compound. While a publicly available, fully assigned spectrum is not readily
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available, the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) data can be

reliably predicted based on established principles of spectroscopy.[6]

¹H NMR: The aromatic region will display three distinct signals. The proton ortho to the

bromine will be a doublet of doublets. The two other aromatic protons will show complex

splitting patterns (triplet or doublet of doublets) due to coupling with each other and with the

fluorine atom. The two amide protons (-NH₂) will typically appear as a broad singlet.

¹³C NMR: The spectrum will show seven distinct carbon signals. The carbonyl carbon (C=O)

will be the most downfield signal. The carbon attached to fluorine (C-F) will appear as a

doublet due to one-bond C-F coupling, which is typically very large. The carbon attached to

bromine (C-Br) will be shifted upfield relative to an unsubstituted carbon.

¹⁹F NMR: A single resonance is expected, and its coupling to adjacent protons can provide

further structural confirmation.

IR Spectroscopy: Key signals include N-H stretching bands for the primary amide (typically

two bands around 3100-3500 cm⁻¹), a strong C=O (amide I band) stretch around 1650-1680

cm⁻¹, and C-F and C-Br stretching bands in the fingerprint region.

Predicted Spectroscopic Data for 2-Bromo-6-

fluorobenzamide

Technique Expected Signals (in CDCl₃)

¹H NMR
δ ~7.5-7.2 (m, 3H, Ar-H), δ ~6.0-6.5 (br s, 2H, -

NH₂)

¹³C NMR

δ ~165 (C=O), δ ~160 (d, ¹JCF ≈ 250 Hz, C-F),

δ ~115-135 (multiple signals, Ar-C), δ ~115 (C-

Br)

IR (cm⁻¹)
~3350, 3170 (N-H stretch), ~1660 (C=O

stretch), ~1250 (C-F stretch)

Reactivity and Applications in Drug Development
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2-Bromo-6-fluorobenzamide is primarily utilized as a versatile intermediate for constructing

more complex molecules. Its value lies in the orthogonal reactivity of its functional groups.

Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is the most exploited reactive site on the molecule. It readily

participates in a wide range of palladium-catalyzed cross-coupling reactions, which are

cornerstone transformations in modern drug discovery.[7][8]

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling

the introduction of new aryl, heteroaryl, or alkyl groups. This is a foundational method for

building molecular complexity.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, allowing for the

synthesis of substituted anilines which are prevalent in pharmaceuticals.[9]

Heck Reaction: Coupling with alkenes to form substituted styrenes.[10]

Sonogashira Coupling: Reaction with terminal alkynes to introduce C-C triple bonds.

The choice between a bromo- and chloro-substituted precursor is critical; C-Br bonds are

generally more reactive in the key oxidative addition step of the catalytic cycle than C-Cl bonds,

often allowing for milder reaction conditions and broader substrate scope.[9]
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Pd-Catalyzed Cross-Coupling at C-Br
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Key applications in synthetic diversification.

General Protocol: Suzuki-Miyaura Cross-Coupling
In a reaction vessel, combine 2-Bromo-6-fluorobenzamide (1.0 eq), the desired boronic

acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or

Cs₂CO₃, 2.0 eq).

Purge the vessel with an inert gas (Argon or Nitrogen).

Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or

Dioxane/Water.

Heat the mixture (e.g., to 80-100 °C) and stir until the starting material is consumed (monitor

by TLC or LC-MS).
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Cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel.

Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 2-Bromo-6-fluorobenzamide is

paramount to ensure user safety. The compound is classified as an irritant.

Hazard Class GHS Hazard Statement

Skin Irritation H315: Causes skin irritation

Eye Irritation H319: Causes serious eye irritation

Respiratory Irritation H335: May cause respiratory irritation

Handling and Personal Protective Equipment (PPE)
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.

Eye/Face Protection: Wear chemical safety goggles or a face shield.

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all personal

contact.

Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH/MSHA-

approved respirator.

Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or

smoke in the work area.

Storage and Disposal
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from

incompatible materials.

Spills: In case of a spill, avoid generating dust. Sweep up the material, place it in a sealed

container for disposal, and wash the area thoroughly.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion
2-Bromo-6-fluorobenzamide is a high-value synthetic intermediate whose utility is rooted in

its trifunctional nature. Its capacity to undergo efficient and selective palladium-catalyzed cross-

coupling at the C-Br bond makes it an essential tool for medicinal chemists aiming to construct

novel molecular architectures. A thorough understanding of its synthesis, reactivity, and

handling procedures enables researchers to fully leverage its potential in the development of

new therapeutics and other advanced chemical materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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